molecular formula C24H25N5O3S B11367704 N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11367704
M. Wt: 463.6 g/mol
InChI Key: CHSOCFQYJQSSCJ-UHFFFAOYSA-N
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Description

N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed through a cyclization reaction involving a suitable amine and a diketone.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and benzamide moieties, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiadiazole and pyrrolidinone-containing substrates. It can also be used in the development of biochemical assays.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its structural features suggest it could interact with multiple biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the pyrrolidinone and benzamide groups could facilitate binding to protein targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide stands out due to its unique combination of a thiadiazole ring and a pyrrolidinone moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C24H25N5O3S/c1-14(2)21(31)25-18-9-6-8-16(11-18)22(32)26-24-28-27-23(33-24)17-12-20(30)29(13-17)19-10-5-4-7-15(19)3/h4-11,14,17H,12-13H2,1-3H3,(H,25,31)(H,26,28,32)

InChI Key

CHSOCFQYJQSSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)NC(=O)C(C)C

Origin of Product

United States

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